molecular formula C11H10BrNO2 B578554 Ethyl 2-(4-bromo-2-cyanophenyl)acetate CAS No. 1261606-49-8

Ethyl 2-(4-bromo-2-cyanophenyl)acetate

Cat. No.: B578554
CAS No.: 1261606-49-8
M. Wt: 268.11
InChI Key: IUNDXKMHKASZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-bromo-2-cyanophenyl)acetate is an organic compound with the molecular formula C11H10BrNO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with a bromine atom at the 4-position and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-2-cyanophenylacetate typically involves the bromination of ethyl phenylacetate followed by the introduction of a cyano group. One common method is the bromination of ethyl phenylacetate using bromine in the presence of a catalyst such as iron(III) bromide. The resulting ethyl 4-bromophenylacetate is then subjected to a cyanation reaction using a suitable cyanating agent like copper(I) cyanide under reflux conditions .

Industrial Production Methods: Industrial production of ethyl 4-bromo-2-cyanophenylacetate may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-bromo-2-cyanophenyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ethyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed:

    Substitution: Corresponding substituted phenylacetates.

    Reduction: 4-bromo-2-aminophenylacetate.

    Oxidation: 4-bromo-2-cyanobenzoic acid.

Scientific Research Applications

Ethyl 2-(4-bromo-2-cyanophenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-cyanophenylacetate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its activity would depend on the specific molecular targets it interacts with, such as enzymes or receptors. The presence of the bromine and cyano groups can influence its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

    Ethyl 4-bromophenylacetate: Lacks the cyano group, making it less versatile in certain synthetic applications.

    Ethyl 2-cyanophenylacetate: Lacks the bromine atom, which can affect its reactivity in substitution reactions.

    4-Bromophenylacetic acid: The carboxylic acid analog, which has different solubility and reactivity properties.

Uniqueness: Ethyl 2-(4-bromo-2-cyanophenyl)acetate is unique due to the presence of both bromine and cyano groups, which provide a combination of reactivity and functionality that is valuable in synthetic chemistry. This dual functionality allows for a wider range of chemical transformations and applications compared to its analogs .

Properties

IUPAC Name

ethyl 2-(4-bromo-2-cyanophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)6-8-3-4-10(12)5-9(8)7-13/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNDXKMHKASZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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